molecular formula C11H13BrFNO B13604983 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

Katalognummer: B13604983
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: ZEUNPAXLYBQKIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and piperidine.

    Formation of Intermediate: The 4-bromo-3-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with piperidine to form the intermediate compound.

    Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(4-Bromophenyl)oxy]piperidine: Similar structure but lacks the fluorine atom.

    4-[(4-Fluorophenyl)oxy]piperidine: Similar structure but lacks the bromine atom.

    4-[(4-Chloro-3-fluorophenyl)oxy]piperidine: Similar structure with chlorine instead of bromine.

Uniqueness

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H13BrFNO

Molekulargewicht

274.13 g/mol

IUPAC-Name

4-(4-bromo-3-fluorophenoxy)piperidine

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI-Schlüssel

ZEUNPAXLYBQKIF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=CC(=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.